

Application Notes and Protocols for Sirpiglenastat (DRP-104) in Murine Models

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Compound of Interest		
Compound Name:	Sirpiglenastat	
Cat. No.:	B10857805	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpiglenastat, also known as DRP-104, is a cutting-edge investigational broad-acting glutamine antagonist.[1][2][3] It functions as a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment.[4][5] This targeted delivery system aims to mitigate the systemic toxicity associated with earlier glutamine antagonists. Sirpiglenastat's primary mechanism of action involves the irreversible inhibition of glutamine metabolism, a critical pathway for the proliferation of rapidly dividing cancer cells. By disrupting tumor cell metabolism, Sirpiglenastat not only exerts a direct cytotoxic effect but also remodels the tumor microenvironment, stimulating both innate and adaptive anti-tumor immune responses. Preclinical studies have demonstrated its potential in various cancer models, particularly those with a dependency on glutamine metabolism, such as tumors with KEAP1 mutations.

These application notes provide a comprehensive overview of the dosing and administration of **Sirpiglenastat** in mice, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: Sirpiglenastat Dosing in Mice







The following tables summarize the quantitative data from various preclinical studies involving the administration of **Sirpiglenastat** to mice.

Table 1: Single Agent Dosing Regimens in Syngeneic Mouse Models



Mouse Model	Cancer Type	Dosing	Administrat ion Route	Treatment Schedule	Key Outcomes
CT26 Bearing BALB/c Mice	Colon Carcinoma	0.5 mg/kg	Subcutaneou s (s.c.)	Once daily for 5 days	90% tumor growth inhibition at day 12; median survival of 36 days.
H22 Bearing Mice	Hepatocellula r Carcinoma	0.5 mg/kg	Subcutaneou s (s.c.)	Not specified	Significant tumor growth inhibition.
MC38 Bearing C57BL/6 Mice	Colon Adenocarcino ma	0.03 mg/kg	Subcutaneou s (s.c.)	Once daily for 5 days	Dose- dependent metabolic changes observed.
MC38 Bearing C57BL/6 Mice	Colon Adenocarcino ma	0.5 mg/kg	Subcutaneou s (s.c.)	Once daily for 5 days	Significant tumor growth inhibition (96%-101%); dose- dependent metabolic changes.
MC38 Bearing C57BL/6 Mice	Colon Adenocarcino ma	1.4 mg/kg	Subcutaneou s (s.c.)	Once daily for 5 days	Significant tumor growth inhibition (96%-101%).
KEAP1- mutant Lung Cancer Models	Non-Small Cell Lung Cancer	Not specified	Not specified	Not specified	Robust anti- tumor efficacy.



Table 2: Dosing Regimens for Pharmacodynamic and Mechanistic Studies

Mouse Model	Study Type	Dosing	Administrat ion Route	Treatment Schedule	Analytes Measured
MC38 Bearing C57BL/6 Mice	Pharmacodyn amics	0.5 mg/kg	Subcutaneou s (s.c.)	Single dose or once daily for 5 days	Glutamine, glutamate, tryptophan, and kynurenine in tumors and plasma.
MC38 Bearing C57BL/6 Mice	Metabolomics	0.03 mg/kg or 0.5 mg/kg	Subcutaneou s (s.c.)	Once daily for 5 days	Broad, unbiased metabolomic profiling of tumors.

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of **Sirpiglenastat** in a syngeneic mouse model.

- 1. Animal Model and Tumor Cell Inoculation:
- Select an appropriate mouse strain (e.g., BALB/c or C57BL/6) and a compatible murine cancer cell line (e.g., CT26 or MC38).
- Culture the cancer cells to the logarithmic growth phase.
- Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS) at the desired concentration.
- Subcutaneously inoculate the cell suspension into the flank of each mouse.
- 2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth regularly using calipers.

Methodological & Application



- When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
- 3. Sirpiglenastat Preparation and Administration:
- Prepare a stock solution of **Sirpiglenastat** in a suitable solvent such as DMSO.
- For in vivo administration, further dilute the stock solution in a vehicle appropriate for subcutaneous injection (e.g., a mixture of PEG300, Tween-80, and saline).
- Administer the prepared Sirpiglenastat solution or vehicle control subcutaneously at the specified dose and schedule (e.g., 0.5 mg/kg, once daily for 5 days).
- 4. Efficacy Assessment:
- Measure tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular profiling).
- Monitor survival as a primary endpoint where applicable.

Protocol 2: Pharmacodynamic and Metabolomic Analysis

This protocol is designed to assess the metabolic effects of **Sirpiglenastat** on the tumor and plasma.

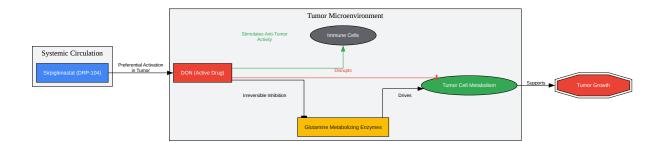
- Study Design:
- Follow steps 1 and 2 of the General In Vivo Efficacy Study protocol.
- Treat tumor-bearing mice with **Sirpiglenastat** or vehicle at the desired doses and schedules (e.g., a single dose or multiple daily doses).
- 2. Sample Collection:
- At specified time points after the last dose, collect tumor tissue and plasma samples from the mice.
- 3. Metabolite Extraction and Analysis:
- Process the collected tumor and plasma samples for metabolite extraction.
- Analyze the extracted metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify the levels of glutamine, glutamate, and other relevant



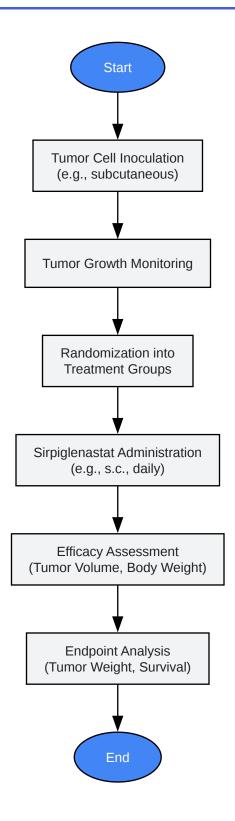
metabolites.

Mandatory Visualizations









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